4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-methanesulfonylpiperidine
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Overview
Description
4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-methanesulfonylpiperidine is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperidine ring, and a methanesulfonyl group. These structural features contribute to its biological activity and make it a promising candidate for drug development.
Preparation Methods
The synthesis of 4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-methanesulfonylpiperidine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is added via sulfonylation reactions, using reagents such as methanesulfonyl chloride in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-methanesulfonylpiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-methanesulfonylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: It has shown promise as a therapeutic agent, particularly in the treatment of diseases such as multiple myeloma and psoriasis
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-methanesulfonylpiperidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), a serine/threonine kinase involved in cell growth, differentiation, and apoptosis . By inhibiting TAK1, the compound can disrupt signaling pathways that promote the survival and proliferation of cancer cells.
Comparison with Similar Compounds
4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-1-methanesulfonylpiperidine can be compared with other similar compounds, such as:
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities, but differ in their substituents and overall structure
Piperidine Derivatives: Compounds containing the piperidine ring are widely studied for their pharmacological properties and can serve as analogs for comparison.
Methanesulfonyl Derivatives: These compounds contain the methanesulfonyl group and are known for their reactivity and use in various chemical reactions.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C19H27N5O4S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C19H27N5O4S/c1-29(26,27)23-11-6-16(7-12-23)19(25)22-9-4-15(5-10-22)14-28-18-3-2-17-20-8-13-24(17)21-18/h2-3,8,13,15-16H,4-7,9-12,14H2,1H3 |
InChI Key |
XLKJHGPJSPXWJS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3 |
Origin of Product |
United States |
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